molecular formula C8H10S2 B1619172 1,2-Benzenedimethanethiol CAS No. 41383-84-0

1,2-Benzenedimethanethiol

Cat. No. B1619172
CAS RN: 41383-84-0
M. Wt: 170.3 g/mol
InChI Key: NNJWFWSBENPGEY-UHFFFAOYSA-N
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Description

1,2-Benzenedimethanethiol, also known as benzyl mercaptan, is an organic thiol compound with the chemical formula C6H5CH2SH. It is a colorless liquid with a pungent odor, and is a common component of skunk spray. It is used in a variety of applications, including as a flavor and fragrance additive, as a solvent, and as a chemical intermediate for the synthesis of other compounds. It is also used in some scientific research applications, such as in studies of protein-ligand interactions.

Scientific Research Applications

Electron Transport Properties

1,2-Benzenedimethanethiol has been studied for its electron transport properties when bonded to gold electrodes. Research found that it exhibits conductance peaks at integer multiples of a fundamental value, demonstrating its potential in molecular electronics (Xiao, Xu, & Tao, 2004).

Electrical Properties in Molecular Devices

Another application is in the measurement of electrical properties of molecular devices. This involves the use of 1,4-benzenedimethanethiol in combination with platinum electrodes, revealing temperature-dependent current-voltage characteristics (Byung-Su Kim et al., 2006).

Self-Assembly on Gold

1,4-benzenedimethanethiol is also used in self-assembling monolayers on gold. These monolayers show properties distinct from simple alkanethiol SAMs and demonstrate the possibility of a "standing-up" molecule phase (Hamoudi et al., 2010).

Film Properties on Gold Surfaces

The properties of 1,4-benzenedimethanethiol films prepared in different solvents have been studied, demonstrating the molecule's ability to form upright orientations and varying film thicknesses on gold surfaces (Pasquali et al., 2007).

Monolayer Formation on Metals

Its adsorption and formation of monolayers on different metals, such as silver and gold, have been investigated. The studies show differences in adsorption geometry and stability between metals (Murty, Venkataramanan, & Pradeep, 1998).

Adsorption Characteristics

Research has also delved into the adsorption characteristics of 1,3-benzenedimethanethiol on gold surfaces. This includes insights into the molecular alignment and interaction with gold nanoparticles (J. Lim et al., 2008).

Application in Organic Synthesis

1,2-Benzenedimethanethiol has been used in organic synthesis as well. It is employed in the protection of carbonyl compounds, demonstrating its versatility in chemical reactions (H. K. Patney, 1993).

properties

IUPAC Name

[2-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJWFWSBENPGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961655
Record name (1,2-Phenylene)dimethanethiol
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Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedimethanethiol

CAS RN

41383-84-0, 2388-68-3
Record name 1,2-Benzenedimethanethiol
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Record name 1,2-phenylenedimethanethiol
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Record name (1,2-Phenylene)dimethanethiol
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Record name 1,2-Benzenedimethanethiol
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Record name 1,2-BENZENEDIMETHANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
A Das, CM Wai - Ultrasonics sonochemistry, 2014 - Elsevier
Lead sulfide (PbS) quantum dots stabilized by 1,2-benzenedimethanethiol can be synthesized by mixing Pb(NO 3 ) 2 and Na 2 S solutions in ethanol under ultrasound irradiation. The …
S Nagashima, S Kamiguchi, K Kudo, T Sasaki… - Chemistry …, 2011 - journal.csj.jp
1,2-Benzenedimethanol was reacted under a helium stream in the presence of [(Nb 6 Cl 12 )Cl 2 (H 2 O) 4 ]·4H 2 O supported on silica gel. When the temperature was raised above 200 …
Number of citations: 6 www.journal.csj.jp
HK Patney - Synthetic communications, 1993 - Taylor & Francis
A mild and efficient procedure for the protection of carbonyl compounds as 1,5-dihydro-2,4-benzodithiepines rapidly and in high yields is described by using 1,2-benzenedimethanethiol …
S Rifai, M Morin - Journal of Electroanalytical Chemistry, 2003 - Elsevier
We report on the oxidative electrodeposition of the three isomers of benzenedimethanethiol (BDMT) on Au(111) from an alkaline aqueous solution. All isomers are found to adsorb onto …
A Das, E Hall, CM Wai - Journal of Nanotechnology, 2014 - hindawi.com
Attachment of PbS quantum dots (QD) to single-walled carbon nanotubes (SWNT) and multiwalled carbon nanotubes (MWCNT) is described; wherein commercially obtained PbS-QD of …
Number of citations: 10 www.hindawi.com
JH Markgraf, BY Choi - Journal of chemical education, 1998 - ACS Publications
In connection with qualitative analysis schemes for organic laboratory experiments, a safe and convenient procedure is described for the small-scale preparation of an aldehyde …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
G Deep - shodhganga.inflibnet.ac.in
The work described in the thesis deals with the reaction of unsymmetrical diorganotin dihydrides, triorganotin hydride, diorganotin dichlorides, diorganotin oxide with biguanide, biuret, …
Number of citations: 0 shodhganga.inflibnet.ac.in
HK Patney - Synthetic communications, 1993 - Taylor & Francis
A mild and efficient procedure for the protection of carbonyl compounds as 1,5-dihydro-3H-2,4-benzodithiepines in high yields is described by using a readily available and inexpensive …
F Sanda, T Komiya, T Endo - Macromolecular Chemistry and …, 1998 - Wiley Online Library
Synthesis and radical polyaddition‐isomerization of novel bifunctional vinylcyclopropane derivatives, 1,4‐xylylene bis(2‐isopropenyl‐2‐methylcyclopropanecarboxylate) (1a), ethylene …
A Das - 2012 - ui.adsabs.harvard.edu
A novel method to synthesize PbS Quantum Dots (QD) of two size distributions 2.7 nm and 3.6 nm stabilized by 1, 2-Benzenedimethanethiol (1, 2-BDMT), using an ultrasound assisted …
Number of citations: 0 ui.adsabs.harvard.edu

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